3-(Benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-amine hydrochloride
Description
Pyrazole Derivatives
First isolated in 1883 by Ludwig Knorr, pyrazoles have evolved into one of the most investigated nitrogen-containing heterocycles. Their synthetic versatility stems from the ability to undergo regioselective substitutions at the 3-, 4-, and 5-positions, enabling precise modulation of electronic and steric properties. The introduction of amine functionalities at the 5-position, as seen in this compound, became particularly significant following the discovery that such derivatives exhibit enhanced hydrogen-bonding capacity and metabolic stability compared to their parent structures.
Benzodioxole Systems
Benzodioxoles emerged as privileged structures in medicinal chemistry following the isolation of natural products like sesamin and piperonyl butoxide. The methylenedioxy group (-O-CH2-O-) confers both electronic effects (through conjugation with the aromatic π-system) and metabolic resistance to oxidative degradation. Fluorinated benzodioxole derivatives developed in the 1990s, such as 2,2-difluoro-1,3-benzodioxol-5-amine, demonstrated improved lipophilicity and blood-brain barrier penetration, spurring interest in halogenated analogues.
The strategic fusion of these systems began in earnest during the early 2000s, driven by advances in cross-coupling methodologies and protecting-group strategies. Key milestones include:
Modern synthetic approaches typically employ benzo[d]dioxole-5-carboxaldehyde derivatives as starting materials, which undergo condensation reactions with hydrazine derivatives to form the pyrazole ring. The hydrochloride salt is subsequently generated through acid-mediated precipitation, yielding products with >95% purity as confirmed by HPLC and mass spectrometry. Recent innovations have focused on microwave-assisted synthesis and flow chemistry techniques to reduce reaction times from 24 hours to under 2 hours while maintaining yields above 85%.
Properties
Molecular Formula |
C10H10ClN3O2 |
|---|---|
Molecular Weight |
239.66 g/mol |
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-1H-pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C10H9N3O2.ClH/c11-10-4-7(12-13-10)6-1-2-8-9(3-6)15-5-14-8;/h1-4H,5H2,(H3,11,12,13);1H |
InChI Key |
AKLXFSKUXHFBOI-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=NN3)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-amine hydrochloride typically involves the reaction of benzo[d][1,3]dioxole derivatives with pyrazole derivatives under specific conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the desired product . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to modify the compound’s structure.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research indicates that 3-(Benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-amine derivatives exhibit significant anticancer properties. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. Animal models have demonstrated that it can significantly reduce inflammation markers, suggesting its potential use in treating inflammatory diseases such as rheumatoid arthritis .
Neuroprotective Properties
Preliminary studies suggest that this compound may have neuroprotective effects, making it a candidate for research into treatments for neurodegenerative diseases like Alzheimer's. The mechanism appears to involve the modulation of oxidative stress pathways .
Pesticide Development
The unique structure of 3-(Benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-amine has led to its exploration in pesticide formulations. Studies indicate that derivatives of this compound can effectively combat various pests while being less harmful to beneficial insects .
Plant Growth Regulation
Additionally, the compound has shown promise as a plant growth regulator. Experiments have indicated that it can enhance growth rates and yield in certain crops, making it a valuable addition to agricultural practices aimed at improving food production efficiency .
Polymer Chemistry
In materials science, 3-(Benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-amine has been utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. These materials can be applied in various industries, including automotive and aerospace .
Sensor Development
The compound's electronic properties have sparked interest in its application in sensor technology. Research is ongoing into its use as a sensing material for detecting environmental pollutants and biomolecules due to its high sensitivity and selectivity .
Case Studies
Mechanism of Action
The mechanism of action of 3-(Benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-amine hydrochloride involves its interaction with specific molecular targets and pathways. In the context of its anticancer activity, the compound has been shown to induce apoptosis (programmed cell death) in cancer cells by disrupting microtubule assembly and inhibiting tubulin polymerization . This leads to cell cycle arrest and subsequent cell death.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of 3-(Benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-amine hydrochloride include triazole derivatives like 5-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]-1H-1,2,4-triazol-3-amine (AC1LSH5F) and related compounds (e.g., SCHEMBL16826399, ZINC5763946) . Below is a detailed comparison:
Table 1: Structural and Hypothesized Functional Differences
Key Comparison Points:
Core Structure: Pyrazole vs. Triazole: The pyrazole core (two adjacent nitrogens) offers distinct electronic and steric properties compared to the triazole (three nitrogens). Amine Position: The 5-amine in the pyrazole derivative may engage in hydrogen bonding with biological targets differently than the 3-amine in the triazole analog.
Substituent Effects: The benzo[d][1,3]dioxol-5-yl group in both compounds likely improves metabolic stability by resisting oxidative degradation.
Solubility and Bioavailability: The hydrochloride salt of the pyrazole derivative significantly improves aqueous solubility compared to non-salt forms of triazole analogs.
Hypothesized Activity: Pyrazole derivatives are frequently explored as kinase inhibitors (e.g., JAK/STAT pathway) due to their ability to mimic adenine in ATP-binding pockets.
Research Findings and Limitations:
- Direct comparative pharmacological studies between these compounds are absent in the available literature. Structural similarities suggest overlapping applications, but core heterocycle differences may lead to divergent target selectivity.
- The benzo[d][1,3]dioxol group’s role in enhancing metabolic stability is well-documented across multiple drug classes, supporting its utility in both compounds .
Biological Activity
3-(Benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-amine hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables and findings from various studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 232.64 g/mol. The compound features a pyrazole ring fused with a benzo[d][1,3]dioxole moiety, which is significant for its biological activity.
Anticancer Activity
Numerous studies have investigated the anticancer properties of compounds related to this compound. Notably, derivatives containing the benzo[d][1,3]dioxole structure have shown promising results against various cancer cell lines.
-
Mechanism of Action :
- Compounds with similar structures have demonstrated mechanisms such as inhibition of the epidermal growth factor receptor (EGFR), which plays a crucial role in cell proliferation and survival in cancer cells .
- Apoptosis induction has been observed through assays measuring caspase activity and morphological changes in cancer cells .
-
In Vitro Studies :
- In a study assessing the cytotoxicity of related compounds against HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer) cell lines, IC50 values were reported as 2.38 µM, 1.54 µM, and 4.52 µM respectively, indicating significant antiproliferative effects compared to standard drugs like doxorubicin .
Comparative Anticancer Activity Table
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 3-(Benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-amine | HepG2 | 2.38 | |
| HCT116 | 1.54 | ||
| MCF7 | 4.52 | ||
| Doxorubicin | HepG2 | 7.46 | |
| HCT116 | 8.29 | ||
| MCF7 | 4.56 |
Additional Biological Activities
Beyond anticancer properties, compounds related to this class have also shown:
- Antimicrobial Activity : Some derivatives exhibit antibacterial effects against various pathogens.
- Anti-inflammatory Properties : Research indicates potential use in reducing inflammation through modulation of cytokine production .
Case Studies
Recent studies have highlighted the efficacy of pyrazole derivatives in clinical settings:
- Clinical Trials : A clinical trial involving pyrazole derivatives demonstrated improved outcomes in patients with specific types of cancers when combined with existing therapies.
- Cell Cycle Analysis : Research involving cell cycle analysis showed that these compounds can induce G0/G1 phase arrest in cancer cells, further supporting their role as potential therapeutic agents .
Q & A
Q. What are the common synthetic routes for 3-(Benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-amine hydrochloride?
Methodological Answer: The compound is typically synthesized via multi-step condensation reactions. A key intermediate, 5-(benzo[d][1,3]dioxol-5-yl)-4,5-dihydro-1H-pyrazole, is first prepared by reacting substituted hydrazines with a β-keto ester derivative. Subsequent acylation or sulfonation reactions (e.g., using acid chlorides or sulfonyl chlorides) introduce functional groups, followed by hydrochlorination to form the salt. For example, triethylamine is used as a base in chloroform to facilitate reaction completion, and the crude product is purified via NaHCO3 washes and vacuum evaporation .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Confirms proton environments and aromaticity of the benzodioxole and pyrazole rings.
- X-ray crystallography : Resolves bond lengths (e.g., C–C = 0.002 Å in the pyrazole core) and intermolecular interactions (N–H···N, C–H···π) critical for stability .
- HPLC : Validates purity (>98% in reported studies) .
Q. What pharmacological activities have been reported for this compound?
Methodological Answer: Preclinical studies highlight broad biological activities, including:
- Anticancer : Inhibition of kinase pathways via pyrazole core interactions.
- Antidepressant : Modulation of serotonin receptors.
- Antimicrobial : Activity against Gram-positive bacteria (MIC < 10 µM in select assays) .
Q. How are solubility challenges addressed in aqueous bioassays?
Methodological Answer: Co-solvents (e.g., DMSO ≤ 0.1% v/v) or pH adjustment (pH 4–6 for hydrochloride stability) are used. Sonication and surfactants (e.g., Tween-80) enhance dispersion in cell culture media .
Advanced Research Questions
Q. How can synthesis yield be optimized when steric hindrance from the benzodioxole group occurs?
Methodological Answer:
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve reactant solubility.
- Catalysis : Pd-mediated coupling or microwave-assisted synthesis reduces reaction time.
- Temperature control : Stepwise heating (25°C → 80°C) minimizes side reactions .
Q. How do computational methods aid in designing derivatives with enhanced bioactivity?
Methodological Answer:
- Quantum chemical calculations : Predict binding affinities (e.g., DFT for pyrazole-kinase interactions).
- Molecular docking : Screens substituent effects (e.g., methyl vs. tert-butyl groups on the pyrazole ring).
- Feedback loops : Experimental data refine computational models (e.g., ICReDD’s reaction path search methods) .
Q. How should researchers resolve discrepancies between computational predictions and experimental binding affinities?
Methodological Answer:
- Validate force fields : Adjust parameters for π-π stacking or hydrogen bonding.
- Experimental controls : Repeat assays under standardized conditions (pH, temperature).
- Crystallographic validation : Compare predicted vs. observed ligand-protein interactions .
Q. What strategies mitigate instability of the hydrochloride salt under varying pH conditions?
Methodological Answer:
- pH stability studies : Monitor degradation via HPLC at pH 2–9.
- Salt screening : Test alternative counterions (e.g., sulfate, citrate) for improved stability.
- Lyophilization : Enhances shelf life by reducing hydrolytic degradation .
Q. How are structure-activity relationships (SAR) explored for the pyrazole ring?
Methodological Answer:
- Substituent variation : Introduce electron-withdrawing (e.g., -CF3) or donating (e.g., -OCH3) groups at the 3-position.
- Bioisosteric replacement : Swap benzodioxole with indole or quinoline moieties.
- In vitro screening : Test cytotoxicity (MTT assay) and enzyme inhibition (IC50) across derivatives .
Q. How should contradictory cytotoxicity results across cell lines be evaluated?
Methodological Answer:
- Cell line validation : Check genetic profiles (e.g., p53 status) and passage numbers.
- Dose-response curves : Use Hill slopes to compare potency (e.g., HeLa vs. MCF-7 IC50 values).
- Mechanistic studies : Probe apoptosis (Annexin V) vs. necrosis (LDH release) pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
